Stearoyl-CoA desaturase inhibitor 1 is a compound that targets the enzyme stearoyl-CoA desaturase 1, an important player in lipid metabolism. This enzyme catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids, influencing various metabolic pathways. Inhibition of this enzyme has garnered interest due to its potential therapeutic applications in treating metabolic disorders, cancers, and skin diseases.
Stearoyl-CoA desaturase inhibitor 1 was initially identified through a series of high-throughput screenings aimed at discovering small molecules capable of modulating lipid metabolism. The compound has been characterized in various studies focusing on its effects on cell proliferation and apoptosis in cancer cells, particularly in ovarian and colorectal cancers .
Stearoyl-CoA desaturase inhibitor 1 belongs to the class of small molecule inhibitors designed to modulate enzyme activity. These compounds are often classified based on their structural characteristics and mechanisms of action, which can include competitive inhibition, non-competitive inhibition, or allosteric modulation.
The synthesis of stearoyl-CoA desaturase inhibitor 1 typically involves organic synthesis techniques that include:
The synthetic pathway often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like chromatography are employed for purification of the final product.
The molecular structure of stearoyl-CoA desaturase inhibitor 1 is characterized by specific functional groups that facilitate its interaction with the target enzyme. Key features typically include:
Crystallographic data or NMR spectroscopy results can provide insights into the precise arrangement of atoms within the molecule, aiding in understanding its binding interactions with stearoyl-CoA desaturase 1.
The primary chemical reactions involving stearoyl-CoA desaturase inhibitor 1 focus on its interaction with stearoyl-CoA desaturase. These include:
Kinetic studies are often conducted to determine the inhibitory constants and assess how effectively the compound can inhibit enzyme activity under varying substrate concentrations.
The mechanism by which stearoyl-CoA desaturase inhibitor 1 exerts its effects involves:
Studies have shown that inhibition of stearoyl-CoA desaturase 1 can lead to increased levels of saturated fatty acids and altered lipid profiles in cells, which may trigger stress responses such as endoplasmic reticulum stress and apoptosis .
Relevant analyses such as spectral data (NMR, IR) provide insights into these properties.
Stearoyl-CoA desaturase inhibitor 1 has several promising applications in scientific research:
The catalytic core of SCD1 features a dimetal center essential for O₂ activation and desaturation. Crystal structures reveal a unique diiron cluster coordinated by nine conserved histidine residues arranged in three motifs: two HXXHH sequences and one HX₄H motif [1] [8]. This non-heme diiron center resides within a cytosolic domain that adopts a "mushroom-like" structure, with iron ions separated by ~4.6 Å – a configuration optimized for alkane activation [2] [6]. Misincorporation of zinc instead of iron during heterologous expression inactivates the enzyme, underscoring iron's mechanistic role [2] [6]. The iron ligands form a distinctive asymmetric coordination sphere: Iron 1 (M1) is pentacoordinated by four histidines, while Iron 2 (M2) is hexacoordinated by five histidines and a water molecule [8].
Table 1: Key Structural Features of SCD1 Catalytic Domain
Feature | Description | Functional Significance |
---|---|---|
Diiron Center | Two Fe²⁺ ions coordinated by 9 His residues | Oxygen activation and C-H bond cleavage |
Substrate Tunnel | V-shaped hydrophobic channel (24 Å deep) | Positions C9-C10 of acyl chain near diiron center |
Kink Residues | Trp149, Thr257, Gln143 | Enforces Δ9 regioselectivity via substrate bending |
Chain-Length Selector | Tyr104, Ala108 | Determines preference for C16-C18 acyl chains |
SCD1 anchors to the endoplasmic reticulum (ER) via four transmembrane helices (TM1-TM4) that form a hydrophobic core. The N- and C-termini face the cytosol, with a large cytosolic loop (residues 41-361) housing the catalytic domain [4] [8]. This topology positions the active site for cytosolic substrate access while facilitating product transfer to ER-resident enzymes for phospholipid/triacylglycerol synthesis. The transmembrane domain adopts a cone-like arrangement with TM4 centrally positioned, stabilized by a conserved arginine (Arg249) that may mediate membrane interactions [8]. Amphipathic helices (AH1, AH7, AH9) at the cytosolic-membrane interface further stabilize membrane association and may regulate substrate channeling [8].
SCD1 exhibits broad specificity for C14-C19 saturated acyl-CoAs but strongly prefers stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0). Structural studies reveal substrate selectivity is governed by:
SCD1 requires a three-component electron transfer system:
NADH → Cytochrome b5 reductase (CYB5R) → Cytochrome b5 (CYB5) → SCD1
CYB5R (a FAD-dependent oxidoreductase) accepts electrons from NADH and transfers them to CYB5's heme iron. Reduced CYB5 then regenerates SCD1's diiron center (oxidized during O₂ activation) [2] [10]. This electron shuttle enables the stoichiometry:
Stearoyl-CoA + O₂ + 2e⁻ + 2H⁺ → Oleoyl-CoA + H₂O
Reconstituted in vitro systems demonstrate that purified soluble domains of CYB5R3 and CYB5 suffice to support SCD1 desaturation, though membrane-anchored forms optimize efficiency [6]. The physical interaction between SCD1 and CYB5 remains transient, suggesting dynamic complex formation rather than stable assembly [2].
SCD enzymes exhibit remarkable conservation of core structural elements despite species-specific adaptations:
Table 2: Evolutionary Conservation of SCD Enzymes
Organism | SCD Isoforms | Key Features | Conserved Motifs |
---|---|---|---|
S. cerevisiae | Ole1p | Single Δ9-desaturase | HX₃H, HX₂HH, HX₄H |
D. melanogaster | Desat1, Desat2 | Chain-length specialization (Desat2: C14-specific) | Tyr104→Met in Desat2 enables C14 preference |
M. musculus | SCD1-4 | Tissue-specific expression (SCD1: liver/adipose; SCD3: skin) | >77% sequence identity between isoforms |
H. sapiens | SCD1, SCD5 | SCD5 brain-specific, unique to primates | 53% identity between SCD1/SCD5 |
Conserved elements include:
Notably, mammals evolved multiple isoforms with distinct expression patterns: SCD1 dominates metabolic tissues (liver, adipose), while SCD3 specializes in sebaceous lipid synthesis [5] [7]. Primates uniquely acquired SCD5, which shares only 53% identity with SCD1 but retains the diiron center architecture [7] [9]. This conservation highlights the non-redundant role of the SCD fold in regulating cellular lipid composition.
Inhibitor Design Implications:The structural and mechanistic insights reveal three druggable hotspots for SCD inhibitors:
The high conservation of the active site supports broad efficacy of catalytic inhibitors, while isoform-specific surface variations offer avenues for selective targeting.
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